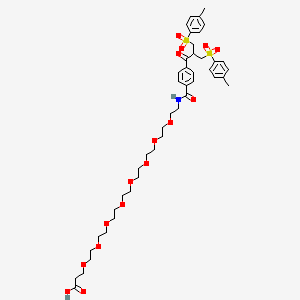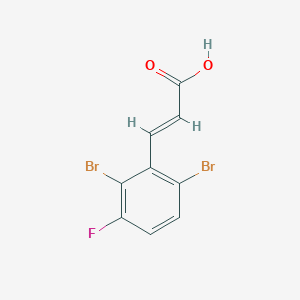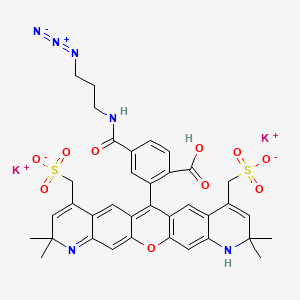
AF568 azide, 6-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF568 azide, 6-isomer is a fluorescent dye known for its high photochemical stability, specificity, and efficiency in labeling biomolecules. It is structurally and functionally similar to Alexa Fluor 568 stain, a well-known member of the Alexa Fluor family of fluorescent markers. This compound has an excitation peak at 572 nm and an emission peak at 598 nm, making it an excellent tool for imaging purposes, including fluorescent microscopy and flow cytometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically do not require high temperature or pressure, making the synthesis process relatively straightforward .
Industrial Production Methods
The industrial production of AF568 azide, 6-isomer involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
AF568 azide, 6-isomer primarily undergoes click chemistry reactions, where the azide group reacts with alkyne-containing biomolecules to form stable bioconjugates. This reaction is highly specific and efficient, making it a powerful technique for labeling biomolecules .
Common Reagents and Conditions
The click chemistry reaction involving this compound typically uses copper(I) as a catalyst. The reaction conditions are mild, usually occurring at room temperature and neutral pH, which helps maintain the integrity of the biomolecules being labeled .
Major Products Formed
The major products formed from the reaction of this compound with alkyne-containing biomolecules are stable bioconjugates. These bioconjugates are used in various imaging applications due to their high fluorescence and photostability .
Aplicaciones Científicas De Investigación
AF568 azide, 6-isomer has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Employed in fluorescent microscopy and flow cytometry for labeling and imaging biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications .
Mecanismo De Acción
AF568 azide, 6-isomer exerts its effects through the formation of stable bioconjugates with alkyne-containing biomolecules via click chemistry. The azide group in this compound reacts with the alkyne group in the presence of a copper(I) catalyst, forming a triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling of biomolecules. The resulting bioconjugates exhibit high fluorescence and photostability, making them ideal for imaging applications .
Comparación Con Compuestos Similares
AF568 azide, 6-isomer is unique due to its high photochemical stability, specificity, and efficiency in labeling biomolecules. Similar compounds include:
6-FAM-PEG3-Azide: A fluorescein derivative used for copper-free click chemistry reactions.
Sulfo-Cy3 Azide: A water-soluble far-red emitting fluorescent dye.
Cyanine5 Azide: A cyanine dye used for labeling biomolecules.
Cyanine3 Azide: Another cyanine dye with similar applications
These compounds share similar applications in labeling and imaging but differ in their spectral properties and specific use cases.
Propiedades
Fórmula molecular |
C36H34K2N6O10S2 |
|---|---|
Peso molecular |
853.0 g/mol |
Nombre IUPAC |
dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
Clave InChI |
SMJACSSSBQURHX-UHFFFAOYSA-L |
SMILES canónico |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


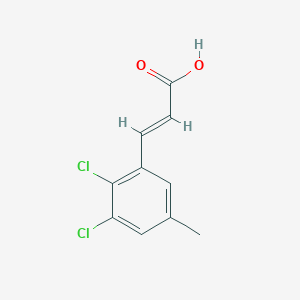
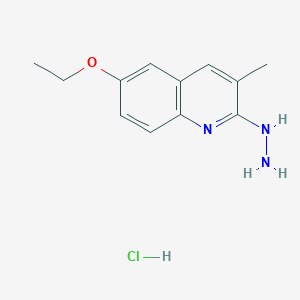
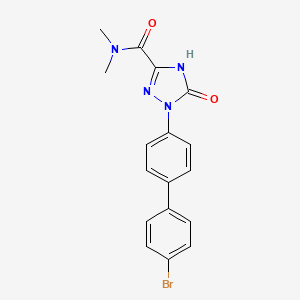

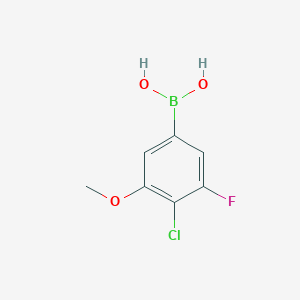
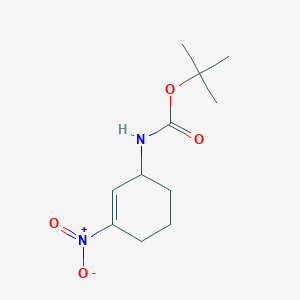
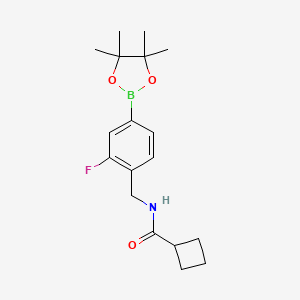
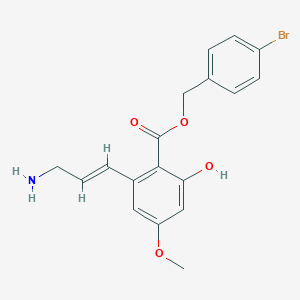
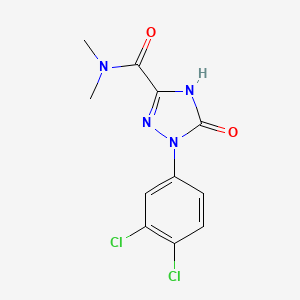

![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
